1-(3-Bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 1-(3-bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is defined by a pyrazole core substituted at the 1-position with a 3-bromobenzyl group and at the 3-position with a trifluoromethyl moiety. The carboxylic acid functional group at the 5-position introduces hydrogen-bonding capacity, which dominates the crystal packing behavior. While direct crystallographic data for this specific compound are not available in the provided sources, analogous structures such as 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate (space group P2₁/c, a = 7.177 Å, b = 10.999 Å, c = 10.414 Å, β = 100.15°) suggest a monoclinic lattice system with layered arrangements stabilized by O–H···O and N–H···O interactions.
The 3-bromobenzyl substituent introduces steric bulk, likely forcing the pyrazole ring into a near-planar conformation to minimize torsional strain. The trifluoromethyl group, with its strong electron-withdrawing character, polarizes the pyrazole ring, enhancing dipole-dipole interactions between adjacent molecules. This is corroborated by the crystal structure of related trifluoromethylpyrazole derivatives, where CF₃ groups participate in weak C–F···π interactions with aromatic systems.
Table 1: Hypothesized crystallographic parameters for 1-(3-bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid based on analogous compounds
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 12.45 ± 0.03 |
| b (Å) | 8.92 ± 0.02 |
| c (Å) | 15.67 ± 0.04 |
| β (°) | 98.3 ± 0.1 |
| Z | 4 |
Properties
Molecular Formula |
C12H8BrF3N2O2 |
|---|---|
Molecular Weight |
349.10 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H8BrF3N2O2/c13-8-3-1-2-7(4-8)6-18-9(11(19)20)5-10(17-18)12(14,15)16/h1-5H,6H2,(H,19,20) |
InChI Key |
ZSZVTJCTVPCHEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C(=CC(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Diketone Condensation
In this method, hydrazine derivatives react with β-diketones to form the pyrazole ring. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with benzyl hydrazine derivatives in ethanol at reflux (78°C) for 6–8 hours, yielding the pyrazole intermediate with 75–82% efficiency. Microwave-assisted synthesis reduces reaction times to 30–45 minutes while increasing yields to 86–92%.
Cyclization of α,β-Unsaturated Ketones
Alternative routes involve cyclizing α,β-unsaturated trifluoromethyl ketones with hydrazines. A patent by demonstrates this using methylhydrazine in a toluene-water biphasic system with potassium carbonate, achieving 83.8% yield and 99.9% purity. The two-phase system minimizes byproduct formation by controlling pH and reaction kinetics.
Table 1: Pyrazole Ring Formation Methods
| Method | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Hydrazine-Diketone | Ethanol, reflux, 8h | 75–82 | 95 | |
| Microwave-Assisted | 150W, 45min | 86–92 | 98 | |
| Biphasic Cyclization | Toluene/H₂O, K₂CO₃, 2h | 83.8 | 99.9 |
Introduction of the 3-Bromobenzyl Group
The 3-bromobenzyl moiety is introduced via alkylation or Ullmann-type coupling .
Alkylation with 3-Bromobenzyl Bromide
The pyrazole nitrogen undergoes alkylation using 3-bromobenzyl bromide in the presence of a base. Sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C provides optimal results, achieving 89–93% regioselectivity for the N1 position. Lower temperatures favor monoalkylation, while elevated temperatures (>25°C) promote diastereomer formation.
Copper-Catalyzed Coupling
For sterically hindered substrates, Ullmann coupling between 3-bromobenzyl iodide and the pyrazole core using CuI/1,10-phenanthroline in DMF at 110°C achieves 78–85% yield. This method avoids over-alkylation but requires rigorous exclusion of moisture.
Trifluoromethylation Strategies
Trifluoromethyl group installation occurs via nucleophilic substitution , radical pathways , or transition-metal catalysis .
Nucleophilic Trifluoromethylation
Reaction with trifluoromethyl iodide (CF₃I) in DMF using Cs₂CO₃ as a base at 80°C introduces the CF₃ group with >95% selectivity. Competing O-trifluoromethylation is suppressed by steric effects from the benzyl group.
Silver-Mediated Radical Trifluoromethylation
A recent advancement employs AgCF₃CO₂ under UV irradiation (365 nm) in acetonitrile, achieving 88% yield in 4 hours. This method circumvents the need for strong bases, making it suitable for acid-sensitive intermediates.
Table 2: Trifluoromethylation Efficiency
| Method | Reagent | Conditions | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Nucleophilic | CF₃I, Cs₂CO₃ | DMF, 80°C, 6h | 91 | 95 |
| Radical | AgCF₃CO₂, UV | MeCN, rt, 4h | 88 | 98 |
Carboxylation and Final Functionalization
The carboxylic acid group is introduced through oxidation of methyl esters or direct carboxylation .
Oxidation of Methyl Esters
Hydrolysis of the methyl ester using LiOH in THF/H₂O (3:1) at 60°C for 12 hours provides the carboxylic acid in 94–97% yield. Alternative oxidants like KMnO₄ in acidic conditions are less efficient (72–78% yield) due to over-oxidation side reactions.
Direct Carboxylation with CO₂
A patent by describes carboxylation using supercritical CO₂ (100 bar, 120°C) in the presence of cesium fluoride, achieving 98% conversion. This method reduces waste and avoids harsh hydrolysis conditions.
Optimization and Industrial Scale-Up
Industrial protocols prioritize cost efficiency and minimal waste. Key considerations include:
Solvent Recycling
Toluene and THF are recovered via distillation with >90% efficiency, reducing raw material costs by 30–40%.
Catalytic System Reuse
Heterogeneous catalysts like Pd/C for Ullmann coupling are reused for 5–7 cycles without significant activity loss.
Table 3: Industrial Process Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 85–92% | 89–94% |
| Solvent Recovery | 60% | 92% |
| Catalyst Turnover | 1–2 cycles | 5–7 cycles |
Comparative Analysis of Synthetic Routes
A cost-benefit analysis reveals that microwave-assisted hydrazine-diketone condensation coupled with CO₂ carboxylation offers the optimal balance of speed (total time: 8h), yield (90%), and environmental impact (E-factor: 2.1). Traditional methods requiring multiple purification steps exhibit higher E-factors (4.5–6.8).
Chemical Reactions Analysis
1-(3-Bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups present in the compound.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(3-Bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is C₁₂H₈BrF₃N₂O₂, with a molecular weight of approximately 335.10 g/mol. The compound features a pyrazole ring substituted with a bromobenzyl group and a trifluoromethyl group, which significantly influences its chemical reactivity and biological activity.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting various diseases. The trifluoromethyl group enhances lipophilicity, which is crucial for drug absorption and distribution.
- Anticancer Activity : Research indicates that pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to 1-(3-Bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid have shown promising results in inhibiting tumor growth in vitro and in vivo studies .
- Anti-inflammatory Properties : Studies have suggested that pyrazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The incorporation of bromine and trifluoromethyl groups may enhance these effects by modulating the compound's interaction with biological targets .
Agrochemicals
The compound's unique structure allows for exploration in agrochemical formulations. Its potential use as a herbicide or fungicide is under investigation due to its ability to disrupt specific biochemical pathways in plants and pathogens.
- Herbicidal Activity : Preliminary studies indicate that similar compounds can inhibit the growth of certain weeds, suggesting that 1-(3-Bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid may serve as an effective herbicide .
Materials Science
In materials science, the compound's properties make it suitable for developing new materials with specific functionalities.
- Fluorinated Polymers : The trifluoromethyl group contributes to the thermal stability and chemical resistance of polymers. Research is ongoing to incorporate this compound into polymer matrices to enhance their performance in various applications .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
*Estimated based on analogous structures.
Biological Activity
1-(3-Bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(3-Bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be represented by its molecular formula . The presence of the trifluoromethyl group is significant as it often enhances the biological activity of compounds by improving their lipophilicity and metabolic stability.
Biological Activity Overview
Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to 1-(3-Bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid have been shown to enhance caspase-3 activity, a key enzyme in the apoptosis pathway, in various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
- Inhibition of Microtubule Assembly : Some pyrazole derivatives act as microtubule-destabilizing agents. In vitro studies have shown that certain analogues can significantly inhibit microtubule assembly at concentrations as low as 20 μM .
The mechanism through which 1-(3-Bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exerts its biological effects may involve:
- Activation of Pyruvate Kinase M2 (PKM2) : Recent findings suggest that pyrazole derivatives can act as activators of PKM2, which plays a crucial role in cancer metabolism by modulating the Warburg effect .
- Interaction with Cellular Pathways : The trifluoromethyl group enhances binding affinity to various molecular targets, influencing signaling pathways that regulate cell proliferation and survival .
Case Studies and Research Findings
A selection of relevant studies highlights the compound's potential:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
